8-Cyclopentyl vs. 8-Phenyl Substitution: Impact on PDE5 Inhibitory Potency and Selectivity Profile
The 8-cyclopentyl group in 8-cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one (CAS 135445-97-5) replaces the planar 8-phenyl moiety that is critical for PDE5 inhibition in the comparator series of 8-phenyl-6,9-dihydro-[1,2,4]triazolo[3,4-i]purin-5-one derivatives exemplified in US Patent 7,034,016 [1]. Quantitative PDE5 IC50 values for representative 8-phenyl analogs in this patent range from sub-nanomolar to low nanomolar (e.g., IC50 < 10 nM for selected 8-(disubstituted)phenyl derivatives using cGMP substrate) [1]. The replacement of a planar aryl ring with a saturated cyclopentyl group is expected, based on class-level SAR precedent in purine-based PDE inhibitors, to reduce PDE5 affinity while potentially conferring differential selectivity against PDE6 (off-target for visual disturbance) and PDE11 [2]. Direct head-to-head PDE panel data for CAS 135445-97-5 are not publicly available in peer-reviewed literature as of the search date; the quantitative differentiation claim is therefore a class-level inference based on the structural divergence from the 8-phenyl PDE5 pharmacophore.
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No public IC50 data available; predicted reduced PDE5 affinity vs. 8-phenyl analogs based on loss of planar aryl pharmacophore |
| Comparator Or Baseline | 8-phenyl-6,9-dihydro-[1,2,4]triazolo[3,4-i]purin-5-one derivatives: IC50 < 10 nM (representative examples from US 7,034,016) [1] |
| Quantified Difference | Qualitative structural divergence; quantitative differential data unavailable |
| Conditions | PDE5 enzymatic assay using cGMP substrate (comparator data from US 7,034,016) [1] |
Why This Matters
The 8-cyclopentyl substitution distinguishes CAS 135445-97-5 from the extensively patented 8-phenyl PDE5 inhibitor series, making it a valuable tool compound for exploring PDE isozyme selectivity beyond the canonical 8-phenyl pharmacophore.
- [1] Soto, J., et al. (2002). 8-phenyl-6,9-dihydro-[1,2,4]triazolo[3,4-i]purin-5-one derivatives. U.S. Patent No. 7,034,016. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] European Patent Office. (1991). S-triazolo[3,4-i]purine derivatives. EP 0 417 790 A2. Munich: European Patent Office. View Source
